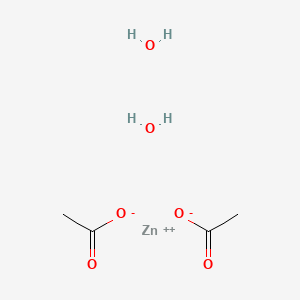

Zinc acetate dihydrate

Cat. No. B1226318

Key on ui cas rn:

5970-45-6

M. Wt: 143.4 g/mol

InChI Key: AJBKKRFPIWOFAE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04609756

Procedure details

106 g of benzaldehyde are dissolved in 150 ml of toluene with 2 g of zinc acetate dihydrate and 1.5 ml of acetic acid in a stirred apparatus, under a nitrogen atmosphere. Ketene gas, which can easily be produced on a laboratory scale by splitting of diketene by means of heat (compare Houben-Weyl, Volume VII/4, page 80; and Org. Syntheses. Coll. Vol. V, page 679) is passed into this solution at 30° to 40° C. in the course of 3 to 4 hours. When 92 to 96% of the benzaldehyde has reacted, determined by analysis by gas chromatography, the addition of ketene is interrupted and the reaction mixture is subsequently stirred for a further brief period and transferred to a VA steel low-pressure autoclave. 4 g of 92% pure sodium hydroxide powder are added and the toluene and excess benzaldehyde are distilled off over a descending condenser into a receiver. The viscous, light-colored residue is then heated at 180° C. for 1 hour and, after cooling to about 100° C., the resulting reaction product is taken up in 700 ml of water and dissolved by adding 140 ml of 20% strength ammonia. After addition of about 20 g of active charcoal, the mixture is stirred at 60° to 70° C. for a further brief period and clarified by filtration and the filtrate is acidified with 30% strength hydrochloric acid until it gives a clearly acid reaction. Cinnamic acid thereby precipitates in white crystals, which are filtered off with suction, washed with a little acidified cold water and dried at 70° C. in a drying cabinet.

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:8])[C:2]1C=CC=CC=1.[C:9]([OH:12])(=[O:11])[CH3:10]>C1(C)C=CC=CC=1.O.O.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH2:2]=[C:1]=[O:8].[CH2:1]=[C:2]1[O:12][C:9](=[O:11])[CH2:10]1 |f:3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

106 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

zinc acetate dihydrate

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04609756

Procedure details

106 g of benzaldehyde are dissolved in 150 ml of toluene with 2 g of zinc acetate dihydrate and 1.5 ml of acetic acid in a stirred apparatus, under a nitrogen atmosphere. Ketene gas, which can easily be produced on a laboratory scale by splitting of diketene by means of heat (compare Houben-Weyl, Volume VII/4, page 80; and Org. Syntheses. Coll. Vol. V, page 679) is passed into this solution at 30° to 40° C. in the course of 3 to 4 hours. When 92 to 96% of the benzaldehyde has reacted, determined by analysis by gas chromatography, the addition of ketene is interrupted and the reaction mixture is subsequently stirred for a further brief period and transferred to a VA steel low-pressure autoclave. 4 g of 92% pure sodium hydroxide powder are added and the toluene and excess benzaldehyde are distilled off over a descending condenser into a receiver. The viscous, light-colored residue is then heated at 180° C. for 1 hour and, after cooling to about 100° C., the resulting reaction product is taken up in 700 ml of water and dissolved by adding 140 ml of 20% strength ammonia. After addition of about 20 g of active charcoal, the mixture is stirred at 60° to 70° C. for a further brief period and clarified by filtration and the filtrate is acidified with 30% strength hydrochloric acid until it gives a clearly acid reaction. Cinnamic acid thereby precipitates in white crystals, which are filtered off with suction, washed with a little acidified cold water and dried at 70° C. in a drying cabinet.

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:8])[C:2]1C=CC=CC=1.[C:9]([OH:12])(=[O:11])[CH3:10]>C1(C)C=CC=CC=1.O.O.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH2:2]=[C:1]=[O:8].[CH2:1]=[C:2]1[O:12][C:9](=[O:11])[CH2:10]1 |f:3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

106 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

zinc acetate dihydrate

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |